METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is an organic compound with the molecular formula C23H21NO3 and a molecular weight of 359.4 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a diphenylpropanoyl group through an amide bond. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE typically involves the reaction of 2-aminobenzoic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification is typically achieved through recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amide or ester derivatives.
Scientific Research Applications
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-aminobenzoate
- Methyl 3-[(2-benzylmethylamino)ethyl]benzoate
Uniqueness
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylpropanoyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-(3,3-diphenylpropanoylamino)benzoate |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)19-14-8-9-15-21(19)24-22(25)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,24,25) |
InChI Key |
NJPDQRWTRBWJJJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.